Thiophene-2,5-dicarboxylic acid, bis(phenethylamide)
Description
N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle that is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-N,5-N-bis(2-phenylethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H22N2O2S/c25-21(23-15-13-17-7-3-1-4-8-17)19-11-12-20(27-19)22(26)24-16-14-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26) |
InChI Key |
ZPDYFZMOCXSQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(S2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE typically involves the reaction of thiophene-2,5-dicarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-phenylethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarbohydrazide derivatives: These compounds share a similar thiophene core but differ in their substituents and functional groups.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Another thiophene derivative used as an optical brightener.
Uniqueness
N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl groups and carboxamide functionalities contribute to its potential as a versatile compound in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
